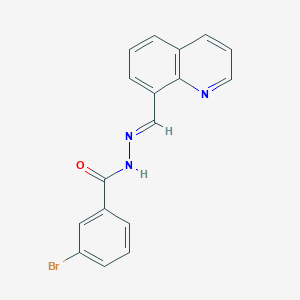

3-bromo-N'-(8-quinolinylmethylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N'-(8-quinolinylmethylene)benzohydrazide is part of a class of compounds known for their significant biological activities. This compound, like its analogs, has been synthesized and studied for its potential antimicrobial and anticancer properties. The focus on this compound arises from its unique structure, which allows for various chemical reactions and property analyses, contributing to the understanding of its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 3-bromo-N'-(8-quinolinylmethylene)benzohydrazide derivatives involves condensation reactions between substituted benzylidene or phenylallylidene benzohydrazides with bromine-containing compounds. This process results in a series of compounds, including the title compound, which have been evaluated for their antimicrobial and anticancer potentials. The synthesis procedures highlight the importance of specific functional groups and structural configurations in achieving desired biological activities (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of similar bromo-benzohydrazide compounds has been characterized using X-ray crystallography and spectroscopic methods. These analyses reveal that the compounds often assume an E configuration around the C=N bond, with dihedral angles between benzene rings indicating planarity or slight twists. Intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the crystal structures, affecting the compound's reactivity and interactions (Cao, 2009).

Chemical Reactions and Properties

3-bromo-N'-(8-quinolinylmethylene)benzohydrazide and its derivatives undergo various chemical reactions, including cyclocondensation and bromination, leading to the formation of complex quinoid systems and isomers. These reactions are influenced by the compound's molecular structure, particularly the presence of bromine and other substituents, which dictate the reaction pathways and the nature of the products formed (Karkhut et al., 2021).

Physical Properties Analysis

The physical properties of bromo-benzohydrazide compounds, including melting points and solubility, are crucial for their practical applications. These properties are determined by the compound's molecular structure, particularly the intermolecular interactions within the crystal lattice. Polymorphism, arising from different packing patterns, also affects the physical properties, with implications for the compound's stability and bioavailability (Khakhlary & Baruah, 2014).

Chemical Properties Analysis

The chemical properties of 3-bromo-N'-(8-quinolinylmethylene)benzohydrazide derivatives, such as reactivity towards various reagents, are influenced by the compound's functional groups. The presence of bromine and the hydrazide moiety facilitates reactions such as nucleophilic substitution and condensation, which are fundamental in synthesizing bioactive molecules and exploring their mechanism of action (Pokhodylo et al., 2021).

Eigenschaften

IUPAC Name |

3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O/c18-15-8-2-5-13(10-15)17(22)21-20-11-14-6-1-4-12-7-3-9-19-16(12)14/h1-11H,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBHBSBMKXNCCM-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=NNC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)

![3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5529263.png)

![N-butyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5529267.png)

![4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)

![1-[6-methyl-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-quinolinyl]-3-piperidinol](/img/structure/B5529290.png)

![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(4-methoxy-3-nitrobenzyl)oxime](/img/structure/B5529292.png)

![4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5529307.png)

![4-(4-hydroxy-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5529330.png)

![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)

![2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5529354.png)

![8-[3-(benzyloxy)propyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5529363.png)